

# Spectroscopic Profile of Dimethyl 3-oxoglutarate: A Technical Guide

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## Compound of Interest

Compound Name: *Dimethyl 3-oxoglutarate*

Cat. No.: *B121046*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl 3-oxoglutarate** (CAS No. 1830-54-2), a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

## Spectroscopic Data

The spectroscopic data for **Dimethyl 3-oxoglutarate**, also known as Dimethyl 1,3-acetonedicarboxylate, is summarized below. This data is crucial for the structural elucidation and quality control of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.73	Singlet	6H	2 x -OCH <sub>3</sub> (Methyl esters)
3.48	Singlet	4H	2 x -CH <sub>2</sub> - (Methylene groups)

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
201.5	C	C=O (Ketone)
167.3	C	2 x C=O (Ester)
52.6	CH <sub>3</sub>	2 x -OCH <sub>3</sub>
48.9	CH <sub>2</sub>	2 x -CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2958	Medium	C-H stretch (alkane)
1742	Strong	C=O stretch (ester)
1717	Strong	C=O stretch (ketone)
1437	Medium	C-H bend (alkane)
1250	Strong	C-O stretch (ester)
1026	Medium	C-O stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is from electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Assignment
43	100	[CH <sub>3</sub> CO] <sup>+</sup> (Base Peak)
59	65	[COOCH <sub>3</sub> ] <sup>+</sup>
74	30	McLafferty rearrangement fragment
101	45	[M - COOCH <sub>3</sub> - H <sub>2</sub> O] <sup>+</sup>
116	50	[M - 2xOCH <sub>3</sub> ] <sup>+</sup> or [M - COOCH <sub>3</sub> - CH <sub>3</sub> ] <sup>+</sup>
143	25	[M - OCH <sub>3</sub> ] <sup>+</sup>
174	15	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **Dimethyl 3-oxoglutarate** in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Transfer the solution to a clean 5 mm NMR tube.

<sup>1</sup>H NMR Spectroscopy:

- Instrument: A 300 MHz or higher field NMR spectrometer.
- Parameters:
  - Number of scans: 16-32
  - Relaxation delay: 1-2 seconds
  - Pulse width: 30-45 degrees
  - Acquisition time: 3-4 seconds
  - Spectral width: -2 to 12 ppm

#### <sup>13</sup>C NMR Spectroscopy:

- Instrument: A 75 MHz or higher field NMR spectrometer.
- Parameters:
  - Number of scans: 1024 or more
  - Relaxation delay: 2-5 seconds
  - Pulse program: Proton-decoupled
  - Acquisition time: 1-2 seconds
  - Spectral width: 0 to 220 ppm

## Infrared (IR) Spectroscopy

### Sample Preparation (Thin Film Method):

- Place a drop of neat liquid **Dimethyl 3-oxoglutarate** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Gently press the plates together to form a thin liquid film.

#### Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
  - Scan range: 4000-400  $\text{cm}^{-1}$
  - Number of scans: 16-32
  - Resolution: 4  $\text{cm}^{-1}$
  - A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

#### Sample Introduction and Ionization:

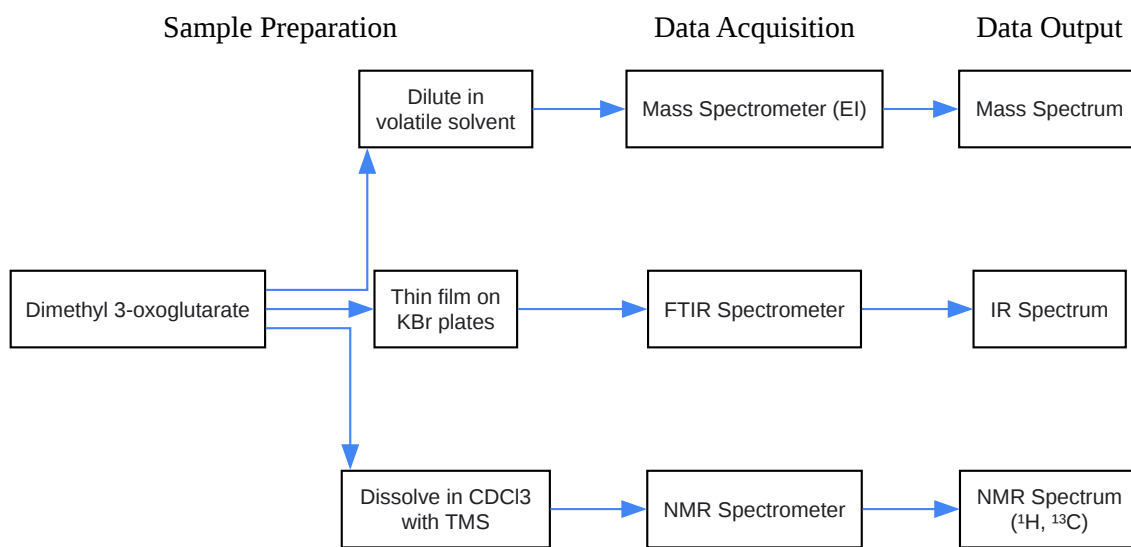
- Introduce a dilute solution of **Dimethyl 3-oxoglutarate** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.
- For electron ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

#### Data Acquisition:

- Instrument: A mass spectrometer equipped with an EI source (e.g., a Gas Chromatograph-Mass Spectrometer, GC-MS).
- Parameters:
  - Mass range:  $m/z$  40-200
  - Scan speed: 1-2 scans/second
  - Ion source temperature: 200-250  $^{\circ}\text{C}$

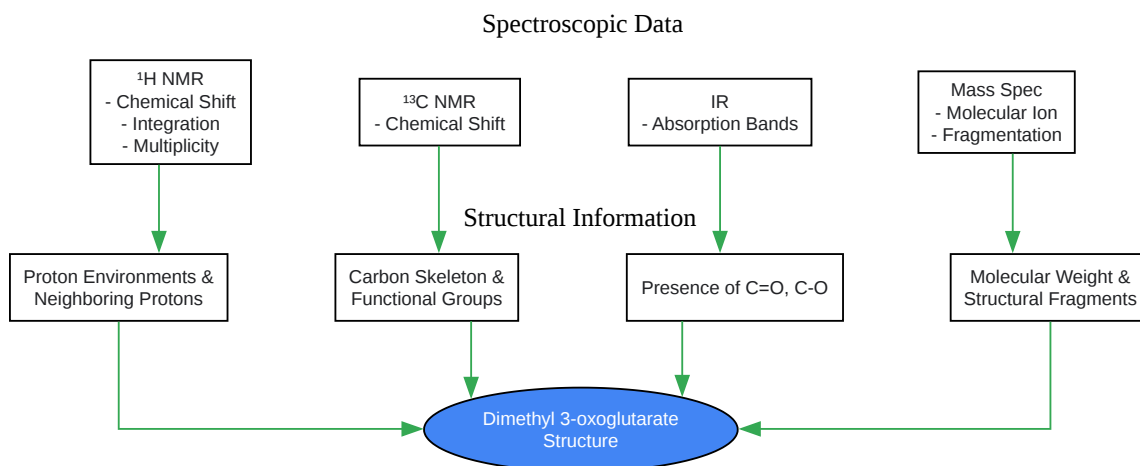
## Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical interpretation of the resulting data.



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Caption: Experimental workflow for the spectroscopic analysis of **Dimethyl 3-oxoglutarate**.



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Caption: Logical relationship between spectroscopic data and structural elucidation.

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